BenchChemオンラインストアへようこそ!

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde

Medicinal Chemistry Kinase Inhibitors Antifolates

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde (CAS 1638767-02-8) is a heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) family, a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with purines. The compound incorporates a 4-carbaldehyde (-CHO) functional group on the pyrimidine ring and a methyl substituent at the 6-position of the pyrrole ring (C8H7N3O, MW 161.16).

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B11917355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N=CN=C2N1)C=O
InChIInChI=1S/C8H7N3O/c1-5-2-6-7(3-12)9-4-10-8(6)11-5/h2-4H,1H3,(H,9,10,11)
InChIKeySYPRUPHCTBUVFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde – Compound Class, Core Architecture, and Procurement Context


6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde (CAS 1638767-02-8) is a heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) family, a privileged scaffold in medicinal chemistry due to its bioisosteric relationship with purines [1]. The compound incorporates a 4-carbaldehyde (-CHO) functional group on the pyrimidine ring and a methyl substituent at the 6-position of the pyrrole ring (C8H7N3O, MW 161.16) . Its core architecture supports derivatization through the aldehyde handle (condensation, reductive amination, oxidation) while the 6-methyl group introduces steric and electronic effects that can modulate downstream biological activity of derived analogs [2].

Why Generic Substitution Fails for 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde


Pyrrolo[2,3-d]pyrimidine-4-carbaldehyde building blocks with regioisomeric methyl placements (5‑methyl, 7‑methyl, or unmethylated) are not functionally interchangeable . The position of the methyl group dictates distinct steric and electronic environments that govern reactivity at the aldehyde handle and, crucially, the biological properties of final analogs. For example, introducing a methyl group at the 6‑position of the pyrrole ring in related antifolate chemotypes abolishes transport by the ubiquitously expressed reduced folate carrier (RFC) while preserving proton-coupled folate transporter (PCFT) and folate receptor (FR) uptake—a selectivity profile not achievable with 5‑methyl or unmethylated congeners [1]. Substituting a regioisomeric or des‑methyl analog therefore risks loss of the desired pharmacological or synthetic outcome.

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde – Product-Specific Quantitative Evidence Guide


Regioisomeric Identity: 6‑Methyl Substitution Differentiates from 5‑Methyl and 7‑Methyl Analogs

The target compound features a methyl group at the 6‑position of the pyrrole ring, distinguishing it from regioisomeric 5‑methyl (CAS 1638763‑62‑8) and 7‑methyl (CAS 1638768‑52‑1) pyrrolo[2,3‑d]pyrimidine‑4‑carbaldehydes, as well as the unmethylated parent (CAS 1638768‑36‑1) . In the context of antifolate drug discovery, 6‑methyl substitution on the pyrrolo[2,3‑d]pyrimidine scaffold has been shown to abolish RFC‑mediated transport (IC50 >10 µM in RFC‑expressing cells) while preserving PCFT‑mediated uptake (IC50 values in the low nanomolar range), whereas 5‑substituted and unmethylated analogs retain substantial RFC transport [1].

Medicinal Chemistry Kinase Inhibitors Antifolates

Aldehyde Positional Reactivity: 4‑Carbaldehyde Enables Selective C‑4 Derivatization

The 4‑carbaldehyde group is positioned on the pyrimidine ring, a site known to undergo nucleophilic aromatic substitution (SNAr) and cross‑coupling reactions when activated as a chloride [1]. In contrast, the 6‑carbaldehyde regioisomer (CAS 1369366‑82‑4) places the aldehyde on the pyrrole ring, where electronic properties and reactivity differ substantially . The C‑4 aldehyde can participate in condensation, reductive amination, and oxidation reactions typical of aryl aldehydes, while the C‑6 position on the pyrrole ring is amenable to electrophilic substitution or directed lithiation chemistry [1].

Organic Synthesis Medicinal Chemistry Building Blocks

Commercially Available Purity: 98%+ with Batch‑Specific QC Documentation

The target compound is commercially available at a standard purity of 98%+ (HPLC) from multiple vendors, with batch‑specific QC documentation including NMR, HPLC, and/or GC reports . In comparison, the 7‑methyl regioisomer (CAS 1638768‑52‑1) is commonly supplied at a minimum purity of 95% , and the 5‑methyl analog (CAS 1638763‑62‑8) is available at 97% purity . The availability of higher baseline purity with documented analytical characterization reduces the need for in‑house repurification and supports reproducible synthetic outcomes in multi‑step sequences.

Quality Control Procurement Analytical Chemistry

IP Landscape: 6‑Methyl Pyrrolo[2,3‑d]pyrimidine Scaffold in Patent‑Protected Kinase and Antifolate Chemotypes

The 6‑methyl‑substituted pyrrolo[2,3‑d]pyrimidine scaffold appears broadly in patent literature covering kinase inhibitors (JAK, LIMK2, PKC, PDGFR) and tumor‑targeted antifolates [1]. Specifically, US Patent Application 2023/0312529 discloses 6‑substituted pyrrolo[2,3‑d]pyrimidines as PDGFRβ and JAK1 inhibitors with IC50 values of 7.60 nM and 13 nM, respectively [2]. The 6‑methyl substitution on related antifolate chemotypes is claimed to confer tumor transport selectivity by abrogating RFC‑mediated uptake while preserving FR/PCFT transport [3]. The 6‑methyl‑4‑carbaldehyde building block serves as a direct precursor for constructing these patent‑relevant chemotypes, providing a freedom‑to‑operate (FTO) advantage over alternative substitution patterns that may map to different patent estates.

Intellectual Property Patent Analysis Drug Discovery

6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde – Best Research and Industrial Application Scenarios


Synthesis of Tumor-Targeted Antifolates via 6-Methyl Pyrrolo[2,3-d]pyrimidine Scaffold

The 6‑methyl‑4‑carbaldehyde building block is the optimal starting material for constructing tumor‑targeted antifolates that require selective FR/PCFT‑mediated cellular uptake with minimal RFC transport. As demonstrated by Kaku et al. (2024), 6‑methyl substitution on the pyrrolo[2,3‑d]pyrimidine core abolishes RFC transport while preserving antitumor efficacy [1]. The aldehyde handle at C‑4 permits direct installation of the p‑aminobenzoic acid‑glutamate side chain or its synthetic equivalents, enabling rapid analog generation for structure‑activity relationship (SAR) exploration.

Kinase Inhibitor Lead Optimization: JAK, PDGFR, and LIMK2 Programs

Multiple patent disclosures exemplify 6‑substituted pyrrolo[2,3‑d]pyrimidines as potent kinase inhibitors. US2023/0312529 reports compounds with IC50 values of 7.60 nM against PDGFRβ and 13 nM against JAK1 [1]. The 4‑carbaldehyde group enables late‑stage diversification through reductive amination with amine‑containing kinase‑directed fragments, while the 6‑methyl group contributes to the hydrophobic interactions critical for kinase selectivity pocket binding.

Privileged Scaffold Library Synthesis for High-Throughput Screening

The pyrrolo[2,3‑d]pyrimidine core is a recognized privileged scaffold in medicinal chemistry, with demonstrated activity across antiviral, antimicrobial, anti‑inflammatory, and oncology indications [1]. 6‑Methyl‑7H‑pyrrolo[2,3‑d]pyrimidine‑4‑carbaldehyde, with its orthogonal reactive handles (C‑4 aldehyde for condensation/amination, N‑7 for alkylation, C‑6 methyl for steric tuning), is ideally suited for generating diverse screening libraries through parallel synthesis approaches.

Chemical Biology Probe Development: Transport‑Selective Folate Pathway Tools

For chemical biology groups investigating folate transport mechanisms, the 6‑methyl‑4‑carbaldehyde building block provides access to probe molecules that discriminate between RFC, PCFT, and FR transport pathways. The well‑characterized impact of 6‑methyl substitution on transport selectivity—loss of RFC transport with preserved PCFT/FR uptake—makes this building block uniquely valuable for developing chemical tools to dissect folate homeostasis in normal versus tumor cells [1].

Quote Request

Request a Quote for 6-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.